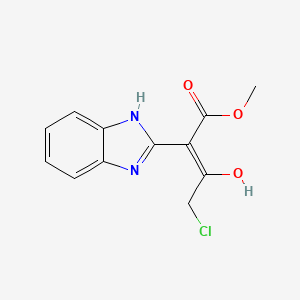
n-(5,6,7,8-Tetrafluoro-9h-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)acetamide: is a fluorinated organic compound with the molecular formula C₁₅H₉F₄NO This compound is characterized by the presence of a fluorenyl group substituted with four fluorine atoms and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Fluorination of Fluorene: The starting material, fluorene, undergoes selective fluorination to introduce fluorine atoms at the 5, 6, 7, and 8 positions. This can be achieved using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions.
Acetylation: The fluorinated fluorene is then subjected to acetylation to introduce the acetamide group. This step involves the reaction of the fluorinated fluorene with acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as pyridine or a Lewis acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired degree of fluorination.
Continuous Acetylation: Employing continuous flow reactors for the acetylation step to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms or altered functional groups.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated characteristics.
Mécanisme D'action
The mechanism of action of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological molecules. The acetamide group may also play a role in its interaction with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Similar structure but lacks the fluorine atoms.
N-(5,6,7,8-Tetrachloro-9H-fluoren-2-yl)acetamide: Similar structure with chlorine atoms instead of fluorine.
N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)benzamide: Similar structure with a benzamide group instead of an acetamide group.
Uniqueness
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it valuable for various applications.
Propriétés
Numéro CAS |
17698-88-3 |
|---|---|
Formule moléculaire |
C15H9F4NO |
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9F4NO/c1-6(21)20-8-2-3-9-7(4-8)5-10-11(9)13(17)15(19)14(18)12(10)16/h2-4H,5H2,1H3,(H,20,21) |
Clé InChI |
OLCDYKLNQQDYCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


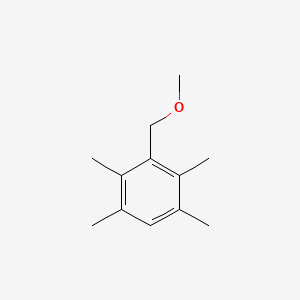
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)


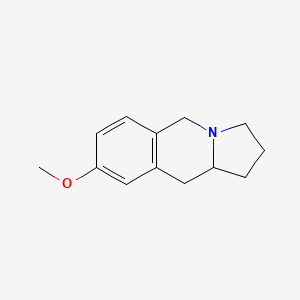
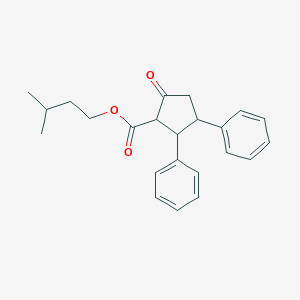
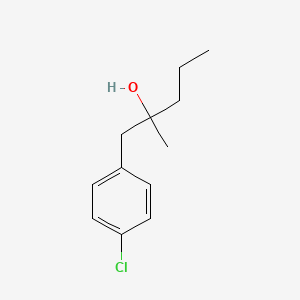
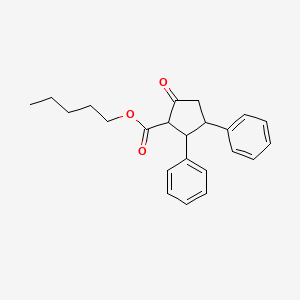
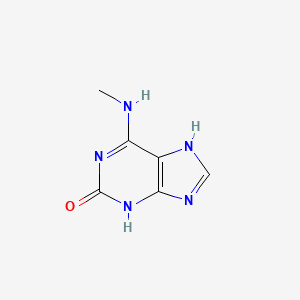
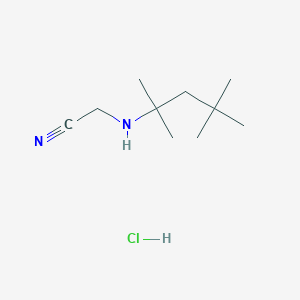
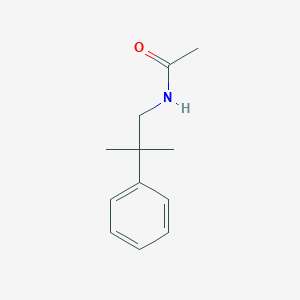
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
